molecular formula C13H13NO2 B111017 2-Amino-4-(benzyloxy)phenol CAS No. 102580-07-4

2-Amino-4-(benzyloxy)phenol

Cat. No. B111017
CAS RN: 102580-07-4
M. Wt: 215.25 g/mol
InChI Key: STOOCDNLVDBYAP-UHFFFAOYSA-N
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Description

2-Amino-4-(benzyloxy)phenol is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 . It is used in various applications, including the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .


Synthesis Analysis

The synthesis of 2-Amino-4-(benzyloxy)phenol and its derivatives involves various methods. One method involves the reduction of the corresponding nitrophenol by hydrogen in the presence of various catalysts . Another method involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-(benzyloxy)phenol consists of a benzene ring with an amino group (NH2) and a benzyloxy group (C6H5OCH2) attached to it .


Physical And Chemical Properties Analysis

2-Amino-4-(benzyloxy)phenol has a boiling point of 404.2±35.0 °C, a density of 1.231±0.06 g/cm3, and an acidity coefficient (pKa) of 10.11±0.20 .

Scientific Research Applications

Synthesis of Bioactive Natural Products

2-Amino-4-(benzyloxy)phenol: is a valuable building block in the synthesis of bioactive natural products. Its phenolic structure makes it a versatile precursor for complex organic molecules that exhibit a wide range of biological activities. Researchers utilize this compound to create derivatives that may possess anti-tumor, anti-inflammatory, and antioxidant properties .

Conducting Polymers

The amino and phenol functional groups of 2-Amino-4-(benzyloxy)phenol are conducive to polymerization reactions. This compound can be used to synthesize conducting polymers, which are of great interest for their applications in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .

Antioxidants and UV Absorbers

Due to its phenolic structure, 2-Amino-4-(benzyloxy)phenol can act as an antioxidant, scavenging free radicals and protecting materials from oxidative degradation. It also has potential use as an ultraviolet (UV) absorber, which is crucial in the formulation of sunscreens and protective coatings .

Flame Retardants

The incorporation of 2-Amino-4-(benzyloxy)phenol into materials can enhance their flame resistance. This application is particularly relevant in the production of plastics, adhesives, and coatings, where improving thermal stability and resistance to ignition is essential .

Chemical Synthesis Intermediates

As an intermediate, 2-Amino-4-(benzyloxy)phenol is used in various chemical synthesis pathways. It can undergo nucleophilic aromatic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions, which are fundamental in the creation of complex chemical entities .

Pharmaceutical Research

In pharmaceutical research, 2-Amino-4-(benzyloxy)phenol serves as a precursor for the development of drug candidates. Its structural features allow for the introduction of additional functional groups, which can lead to the discovery of new therapeutic agents .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause an allergic skin reaction and is suspected of causing genetic defects. It is harmful if swallowed or inhaled .

properties

IUPAC Name

2-amino-4-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOOCDNLVDBYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(benzyloxy)phenol

Synthesis routes and methods I

Procedure details

Sodium dithionite (174.11 g, 10 moles) in water (400 ml) was dropwise added to the nitrophenol ((a), 93.0 g, 0.38 mole) in refluxing ethanol. The resulting solution was refluxed for further 3 hours, then cooled at room temperature and filtered. The obtained solution was concentrated at a final volume of 100 ml; Water (100 ml) was added and the separated amine ((b), 72.0 g, 88%) was recovered as brown powder.
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Synthesis routes and methods II

Procedure details

50 g. 4-benzyloxy-2-nitrophenol [U.S. Pat. No. 4,603,2091] (Compound XXII) is dissolved in 100 mL dimethylformamide to give a yellow solution which is shaken in the presence of 5% platinum on charcoal under 40 psi pressure of hydrogen. After 12 hours, the reduction is colorless and is filtered through diatomaceous earth to remove the catalyst. The clear filtrate is diluted to 800 mL with ethyl acetate and is washed three times with 500 mL water. The organic layer is evaporated to yield a clear oil, which is triturated with cold methanol and filtered to give 4-benzyloxy-2-aminophenol as a gray solid (Compound XXIII).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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